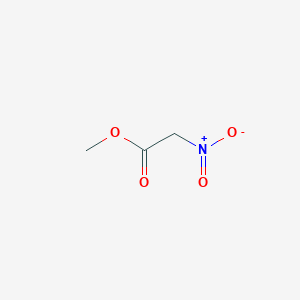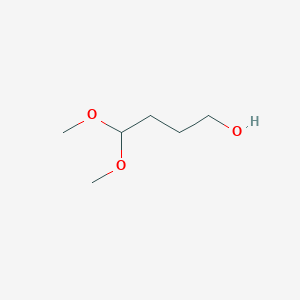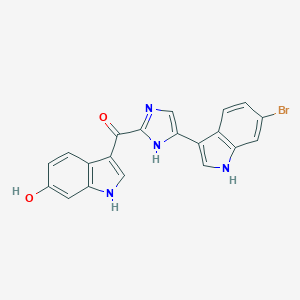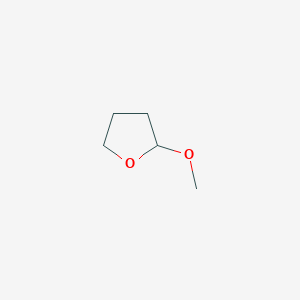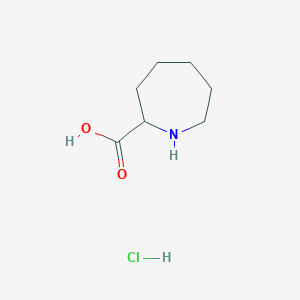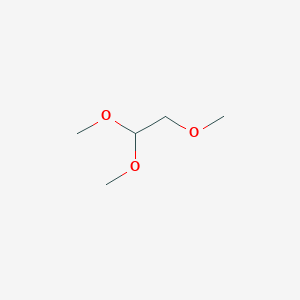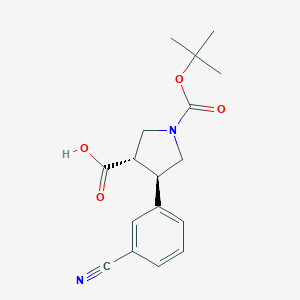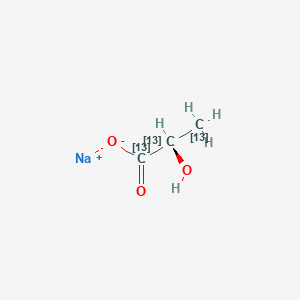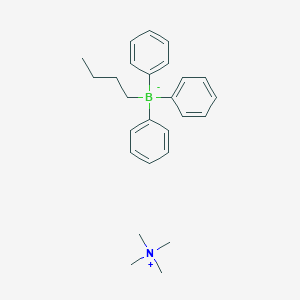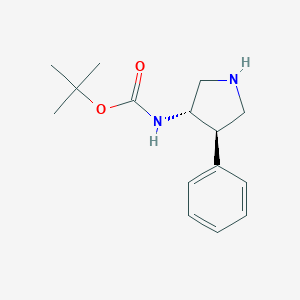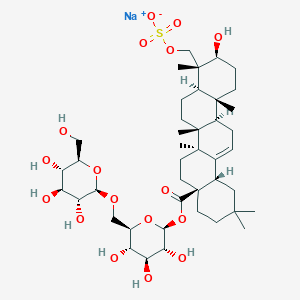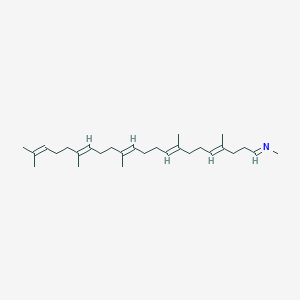
Squalene N-methylimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Squalene N-methylimine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized from squalene, a natural organic compound found in shark liver oil, which makes it a sustainable and eco-friendly option for chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Squalene N-methylimine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial properties, making it a promising candidate for the development of new antibiotics. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which could make it a potential treatment for various diseases such as cancer, Alzheimer's, and Parkinson's.
Wirkmechanismus
The mechanism of action of squalene N-methylimine is not fully understood, but it is believed to work by inhibiting the production of reactive oxygen species (ROS) and suppressing the activity of pro-inflammatory cytokines. This leads to a reduction in oxidative stress and inflammation, which can have a positive effect on various physiological processes.
Biochemische Und Physiologische Effekte
Squalene N-methylimine has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can help to reduce oxidative stress. It has also been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which can help to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of squalene N-methylimine is that it is synthesized from a natural compound, making it a sustainable and eco-friendly option for chemical synthesis. Additionally, it has been found to be relatively non-toxic and safe for use in lab experiments. However, one limitation of squalene N-methylimine is that it is not very water-soluble, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on squalene N-methylimine. One area of interest is its potential as a treatment for various diseases such as cancer, Alzheimer's, and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential as a new antibiotic. Finally, more research is needed to optimize its synthesis method and to improve its solubility for use in lab experiments.
Conclusion
Squalene N-methylimine is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method is relatively easy and cost-effective, and it has been found to have antimicrobial, antioxidant, and anti-inflammatory properties. While there are limitations to its use in lab experiments, there are many future directions for research on this compound, making it an exciting area of study for scientists and researchers.
Synthesemethoden
Squalene N-methylimine is synthesized from squalene through a simple chemical reaction. Squalene is first oxidized to squalene epoxide, which is then reacted with methylamine to produce squalene N-methylimine. This synthesis method is relatively easy and cost-effective, making it a viable option for large-scale production.
Eigenschaften
CAS-Nummer |
123453-64-5 |
|---|---|
Produktname |
Squalene N-methylimine |
Molekularformel |
C28H47N |
Molekulargewicht |
397.7 g/mol |
IUPAC-Name |
(4E,8E,12E,16E)-N,4,8,13,17,21-hexamethyldocosa-4,8,12,16,20-pentaen-1-imine |
InChI |
InChI=1S/C28H47N/c1-24(2)14-10-17-27(5)20-11-18-25(3)15-8-9-16-26(4)19-12-21-28(6)22-13-23-29-7/h14-16,20-21,23H,8-13,17-19,22H2,1-7H3/b25-15+,26-16+,27-20+,28-21+,29-23? |
InChI-Schlüssel |
VCGJAAAECOMPHW-FUDGTJQZSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC=NC)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=NC)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=NC)C)C)C |
Synonyme |
squalene N-methylimine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)
